(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride
Description
The compound (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride features a 2,3-dihydrobenzo[b][1,4]dioxin core linked via a carbonyl group to a piperazine ring. The piperazine is further substituted with a 2-(furan-2-yl)-2-hydroxyethyl moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5.ClH/c22-14(15-6-3-11-24-15)12-20-7-9-21(10-8-20)19(23)18-13-25-16-4-1-2-5-17(16)26-18;/h1-6,11,14,18,22H,7-10,12-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFWUYIFXFZTBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)C(=O)C3COC4=CC=CC=C4O3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride is a synthetic derivative that exhibits significant biological activity, particularly as an antagonist of the alpha-2C adrenoceptor. This receptor plays a crucial role in various physiological processes, including neurotransmission and cardiovascular regulation. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 348.82 g/mol. The structure includes a dihydrobenzo[b][1,4]dioxin moiety linked to a piperazine derivative, which contributes to its pharmacological properties.
Target of Action
The primary target for this compound is the alpha-2C adrenoceptor , which is part of the adrenergic receptor family.
Mode of Action
As an antagonist , this compound inhibits the action of norepinephrine at the alpha-2C receptors. This inhibition can lead to increased neurotransmitter release and modulation of various physiological responses.
Biological Activity
Research indicates that this compound may have several biological effects:
- Neuropharmacological Effects : By antagonizing alpha-2C receptors, the compound may enhance neurotransmitter release, potentially alleviating conditions such as depression and anxiety.
- Cardiovascular Effects : The modulation of adrenergic signaling can influence heart rate and blood pressure regulation.
- Potential Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
Study 1: Neuropharmacological Evaluation
A study evaluated the neuropharmacological effects of related compounds on anxiety-like behavior in animal models. Results indicated that alpha-2C antagonists could significantly reduce anxiety symptoms, suggesting a similar potential for our compound.
Study 2: Anticancer Activity
In vitro studies have shown that compounds with similar structural features exhibit cytotoxicity against breast cancer cell lines. The mechanism involves apoptosis induction through mitochondrial pathways.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Research Implications and Gaps
- Bioactivity : While highlights bioactivity studies on plant-derived dibenzo[b][1,4]dioxins, direct data for the target compound are lacking. The hydroxyethyl-furan group may modulate antioxidant or antimicrobial activity, as seen in related dioxin derivatives .
- Pharmacokinetics: The furan and hydroxyethyl groups could influence metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
